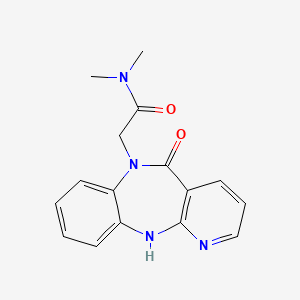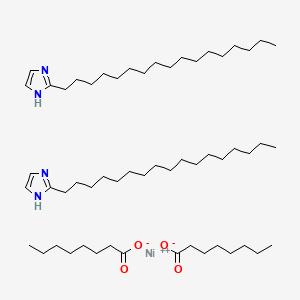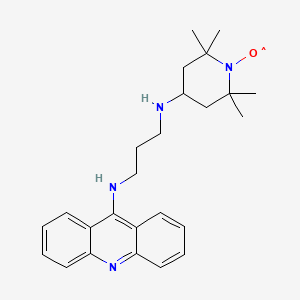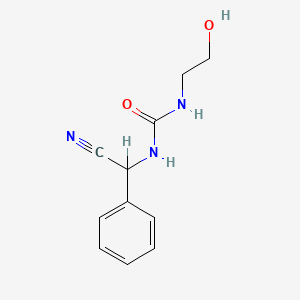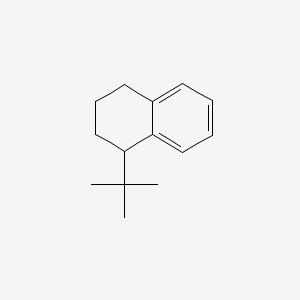![molecular formula C16H14N2O5 B12805863 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid CAS No. 7377-15-3](/img/structure/B12805863.png)
4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 210549: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its potential therapeutic effects and its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 210549 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, often involving nucleophilic substitution or electrophilic addition.
Intermediate Formation: The intermediate compounds are then purified and subjected to further reactions, such as oxidation or reduction, to form the desired product.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 210549 may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure consistent production quality.
化学反应分析
Types of Reactions: NSC 210549 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
科学研究应用
NSC 210549 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and disease treatment.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of NSC 210549 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
相似化合物的比较
Comparison with Other Similar Compounds: NSC 210549 can be compared to other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:
NSC 125973: Known for its use in cancer research and its unique chemical properties.
NSC 123456: Studied for its potential therapeutic effects and its role in various biochemical processes.
Uniqueness: NSC 210549 is unique due to its specific chemical structure and the range of applications it has in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial use.
属性
CAS 编号 |
7377-15-3 |
|---|---|
分子式 |
C16H14N2O5 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
4-[acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17(14-7-5-13(6-8-14)16(20)21)10-12-3-2-4-15(9-12)18(22)23/h2-9H,10H2,1H3,(H,20,21) |
InChI 键 |
KHEBBJPFZXQRFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)


